molecular formula C8H9ClN2O B571605 4-(Allyloxy)-2-chloro-6-methylpyrimidine CAS No. 1250367-45-3

4-(Allyloxy)-2-chloro-6-methylpyrimidine

Cat. No.: B571605
CAS No.: 1250367-45-3
M. Wt: 184.623
InChI Key: INSFOFSCXRHUEA-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-chloro-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of an allyloxy group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-4,6-dimethylpyrimidine and allyl alcohol.

    Allylation Reaction: The allylation of 2-chloro-4,6-dimethylpyrimidine is carried out using allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control to ensure consistent product quality.

    Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance reaction efficiency and reduce production costs.

    Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-chloro-6-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

4-(Allyloxy)-2-chloro-6-methylpyrimidine has several scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic properties.

    Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides.

    Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used as a probe or ligand in biochemical studies to investigate enzyme mechanisms and receptor interactions.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-chloro-6-methylpyrimidine depends on its specific application. In pharmaceuticals, it may act by:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can interact with cellular receptors, modulating their activity and affecting cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Lacks the allyloxy group, making it less reactive in certain chemical reactions.

    4-Allyloxy-2,6-dimethylpyrimidine:

    4-(Allyloxy)-2-chloropyrimidine: Lacks the methyl group, which may influence its chemical properties and reactivity.

Uniqueness

4-(Allyloxy)-2-chloro-6-methylpyrimidine is unique due to the presence of all three functional groups (allyloxy, chloro, and methyl) on the pyrimidine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-4-methyl-6-prop-2-enoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-4-12-7-5-6(2)10-8(9)11-7/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSFOFSCXRHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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